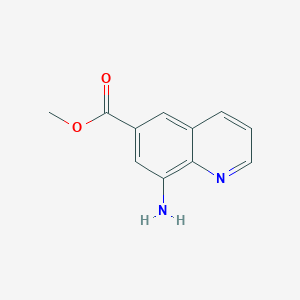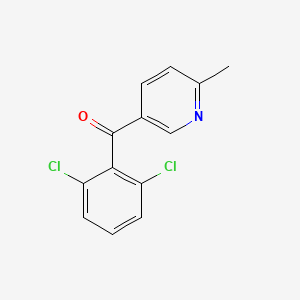
5-(2,6-Dichlorobenzoyl)-2-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,6-Dichlorobenzoyl chloride with a suitable amine or pyridine derivative. The specific synthetic route would depend on the desired substitution pattern and functional groups. For instance, one possible method could be the reaction of 2,6-Dichlorobenzoyl chloride with 2-methylpyridine under appropriate conditions .
Molecular Structure Analysis
The molecular structure of 5-(2,6-Dichlorobenzoyl)-2-methylpyridine consists of a pyridine ring substituted with a 2,6-dichlorobenzoyl group at one position and a methyl group at another. The 2,6-dichlorobenzoyl moiety imparts aromatic character to the compound, while the methyl group introduces steric effects .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antitumor Activity
5-(2,6-Dichlorobenzoyl)-2-methylpyridine has been implicated in antitumor activity. The synthesis of similar compounds, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has shown potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against certain types of sarcomas in rats (Grivsky et al., 1980).
Antimalarial Activity
Research on similar compounds like 2,5-dichlorobenzo[c][2,7]naphthyridines indicates potential applications in treating malaria. Compounds synthesized from 2-pyridone were tested for their in vitro antimalarial activity, with some showing high effectiveness against chloroquine-sensitive and resistant Plasmodium falciparum strains (Görlitzer et al., 2006).
Antimicrobial and Antioxidant Properties
Derivatives of this compound, such as oxadiazolines bearing a 6-methylpyridine moiety, have been synthesized and tested for antimicrobial and antioxidant activities. Molecular docking studies suggest these compounds as potential inhibitors of specific enzymes (Shyma et al., 2013).
Material Science Applications
The compound's structural character makes it useful in material science. Its synthesis from easily available chemicals is desirable due to its extensive use in various branches of chemistry, including material science (Bagdi et al., 2015).
Photochemical Research
Investigations into the photochemical dimerization of similar compounds like 2-aminopyridines have been conducted. These studies contribute to a better understanding of the chemical and physical properties of these compounds (Taylor & Kan, 1963).
Safety and Hazards
Mechanism of Action
Target of Action
The targets of a compound are usually proteins such as enzymes, receptors, or ion channels within the body. The specific target would depend on the structure of the compound and its chemical properties. For example, the dichlorobenzoyl moiety in the compound might interact with specific proteins due to its size, shape, and electronic properties .
Mode of Action
The mode of action refers to how the compound interacts with its target to exert its effect. This could involve binding to the target, inhibiting its function, or modulating its activity. The exact mode of action would depend on the specific target and the compound’s chemical properties .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the pathway’s activity and affect the production of certain metabolites .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The compound’s chemical properties, such as its size, charge, and lipophilicity, would influence its pharmacokinetics .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from altering cellular functions to inducing specific physiological responses .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, certain compounds might be more stable and effective under specific pH conditions .
Biochemical Analysis
Biochemical Properties
5-(2,6-Dichlorobenzoyl)-2-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme alpha-ketoglutarate dehydrogenase (KGDH), where it acts as an inhibitor . This inhibition affects the Krebs cycle, leading to the accumulation of intracellular alpha-ketoglutarate and subsequent changes in metabolic processes . Additionally, this compound has been shown to interact with DNA demethylation enzymes, influencing epigenetic regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been observed to inhibit metastasis by altering the Krebs cycle and increasing nitric oxide production . This leads to changes in cell signaling pathways, such as the upregulation of NO-sensitive anti-metastatic miRNA 200 family and down-modulation of EMT-associated transcription factors . These changes impact gene expression and cellular metabolism, ultimately reducing the aggressiveness of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to alpha-ketoglutarate dehydrogenase, inhibiting its activity and causing an accumulation of alpha-ketoglutarate . This accumulation affects the activity of alpha-ketoglutarate-dependent epigenetic enzymes, such as TETs, leading to increased DNA demethylation . Additionally, the compound’s interaction with nitric oxide pathways results in the upregulation of anti-metastatic miRNAs and downregulation of EMT-associated transcription factors .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable over time, maintaining its inhibitory effects on alpha-ketoglutarate dehydrogenase and its impact on cellular metabolism . Long-term exposure to this compound in vitro and in vivo has demonstrated sustained changes in gene expression and cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits alpha-ketoglutarate dehydrogenase and alters metabolic pathways without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse metabolic changes have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with alpha-ketoglutarate dehydrogenase . This interaction disrupts the Krebs cycle, leading to changes in metabolic flux and metabolite levels . The compound also affects the activity of epigenetic enzymes, influencing metabolic regulation at the genetic level .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria and nucleus . Its activity and function are influenced by this localization, as it interacts with mitochondrial enzymes and nuclear epigenetic regulators . Targeting signals and post-translational modifications play a role in directing the compound to specific organelles, enhancing its biochemical effects .
properties
IUPAC Name |
(2,6-dichlorophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-5-6-9(7-16-8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROJJHCYQHLOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223254 | |
| Record name | (2,6-Dichlorophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187169-24-9 | |
| Record name | (2,6-Dichlorophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dichlorophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




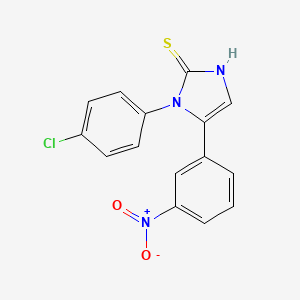
![2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1452908.png)
![methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1452910.png)
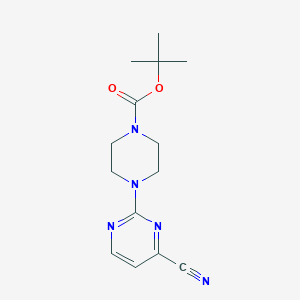


![3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride](/img/structure/B1452919.png)
![[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1452920.png)
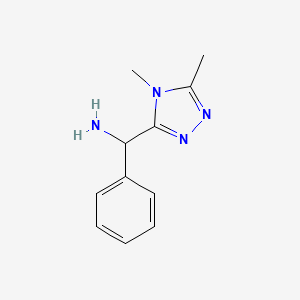
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B1452923.png)
![1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1452924.png)

